LK-44

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

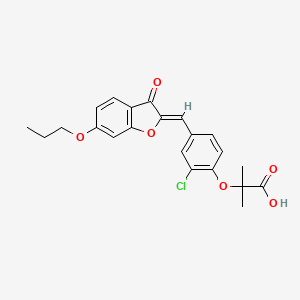

C22H21ClO6 |

|---|---|

分子量 |

416.8 g/mol |

IUPAC名 |

2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid |

InChI |

InChI=1S/C22H21ClO6/c1-4-9-27-14-6-7-15-18(12-14)28-19(20(15)24)11-13-5-8-17(16(23)10-13)29-22(2,3)21(25)26/h5-8,10-12H,4,9H2,1-3H3,(H,25,26)/b19-11- |

InChIキー |

SSMSROJDFCTALP-ODLFYWEKSA-N |

異性体SMILES |

CCCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)(C)C(=O)O)Cl)/O2 |

正規SMILES |

CCCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC(C)(C)C(=O)O)Cl)O2 |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of LK-99

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical composition, synthesis, and structural characteristics of LK-99, a copper-doped lead-apatite compound that garnered significant attention for its potential room-temperature superconducting properties. While the initial claims of superconductivity have been largely refuted by the scientific community, with many studies suggesting the observed phenomena were due to impurities such as copper sulfide (B99878), the material's synthesis and structure remain of scientific interest.[1][2][3] This document details the reported chemical makeup and the experimental procedures for its synthesis.

Chemical and Structural Properties

LK-99 is identified as a polycrystalline compound with a gray-black appearance.[1][4] Its fundamental structure is a hexagonal lead-apatite where a portion of the lead ions are substituted with copper ions.[1][5]

Below is a summary of the quantitative data reported for LK-99:

| Property | Value | Source |

| Chemical Formula | Pb₉Cu(PO₄)₆O | [1][4] |

| Molar Mass | 2514.2 g·mol⁻¹ | [1] |

| Crystal Structure | Hexagonal | [1][4] |

| Space Group | P6₃/m (No. 176) | [1][6] |

| Lattice Constants | a ≈ 9.843 Å, c ≈ 7.428 Å | [1] |

| Lattice Volume | ≈ 623.2 ų | [1] |

| Density | ≈ 6.699 g/cm³ | [1] |

Experimental Protocols: Synthesis of LK-99

The synthesis of LK-99 is described as a three-step solid-state reaction process.[1][4] The following protocols are based on the procedures outlined in the initial preprints by Lee, et al.

Step 1: Synthesis of Lanarkite (Pb₂(SO₄)O)

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (B86663) (Pb(SO₄)) powders.

-

Procedure:

-

Grind the mixture to ensure homogeneity.[7]

-

Place the mixture in an alumina (B75360) crucible.[7]

-

Heat the mixture in a furnace at 725 °C for 24 hours in the presence of air.[1][4]

-

The resulting chemical reaction is: PbO + Pb(SO₄) → Pb₂(SO₄)O.[1][4]

-

Allow the product, lanarkite, to cool to room temperature.

Step 2: Synthesis of Copper Phosphide (B1233454) (Cu₃P)

-

Reactants: Copper (Cu) and Phosphorus (P) powders.

-

Procedure:

Step 3: Final Synthesis of LK-99 (Pb₉Cu(PO₄)₆O)

-

Reactants: Lanarkite (Pb₂(SO₄)O) and Copper Phosphide (Cu₃P) crystals.

-

Procedure:

-

Grind the lanarkite and copper phosphide crystals into a powder.[1]

-

Place the powdered mixture into a sealed tube under a vacuum.[1][4]

-

Heat the tube to 925 °C for a duration of 5 to 20 hours.[1][4]

-

The proposed, albeit unbalanced, reaction is: Pb₂(SO₄)O + Cu₃P → Pb₁₀₋ₓCuₓ(PO₄)₆O + S (g), where 0.9 < x < 1.1.[1][4] A more balanced reaction proposed by other researchers suggests the formation of copper(I) sulfide as a byproduct: 5Pb₂(SO₄)O + 6Cu₃P → Pb₉Cu(PO₄)₆O + 5Cu₂S + Pb + 7Cu.[4]

-

Visualizations

Diagram 1: Synthesis Workflow of LK-99

A flowchart illustrating the three-step solid-state synthesis process for LK-99.

Diagram 2: Structural Relationship of LK-99

The conceptual pathway from the parent lead-apatite structure to the copper-doped LK-99.

References

The LK-99 Controversy: An In-depth Technical Review of Proposed Superconducting Mechanisms

A deep dive into the theoretical underpinnings, experimental protocols, and ultimate scientific consensus surrounding the purported room-temperature superconductor, LK-99.

In July 2023, a series of preprint publications by a research group from South Korea announced the discovery of a room-temperature, ambient-pressure superconductor, a material they named LK-99.[1] The claim, if substantiated, would have marked a revolutionary breakthrough in physics and materials science. This technical guide provides a comprehensive overview of the proposed theoretical mechanisms for superconductivity in LK-99, the experimental protocols for its synthesis, and the subsequent global scientific effort to replicate and verify these extraordinary claims. Ultimately, the scientific community has concluded that LK-99 is not a room-temperature superconductor, with the initially observed phenomena being attributed to impurities and measurement artifacts.[1]

Proposed Theoretical Mechanism of Superconductivity in LK-99

The initial hypothesis put forth by the original research team centered on a unique structural modification of a lead-apatite crystal. The proposed chemical formula for LK-99 is Pb9Cu(PO4)6O, which involves the substitution of a fraction of lead (Pb) ions with copper (Cu) ions in the parent compound, lead-apatite (Pb10(PO4)6O).[1][2]

According to the researchers, this substitution of larger Pb2+ ions with smaller Cu2+ ions induces a significant volume contraction and internal stress within the crystal lattice.[3] This stress, they argued, is not relieved due to the rigid apatite structure, leading to the formation of a one-dimensional superconducting quantum well or channel along a specific axis of the crystal.[4] This "1D-BR-BCS" theory (one-dimensional Bi-Polaron-Bardeen-Cooper-Schrieffer) was the cornerstone of their claim.

The Role of Flat Bands in Theoretical Analyses

Subsequent to the initial announcement, several theoretical studies, primarily using Density Functional Theory (DFT), were conducted to model the electronic structure of LK-99.[5] Some of these early theoretical explorations suggested the presence of "flat bands" near the Fermi level in the material's calculated electronic band structure.[6][7] In condensed matter physics, flat bands can, in some theories, enhance electron-electron interactions, which could potentially give rise to superconductivity.[5] One study by Sinéad Griffin at Lawrence Berkeley National Laboratory, for instance, identified correlated isolated flat bands that could, in principle, support a superconducting state.[1][7] However, a consensus quickly emerged among theorists that while these flat bands might exist in idealized models, they were unlikely to support robust superconductivity in the real material.[1][8][9] Further calculations, including spin-orbit coupling, suggested that LK-99 is more likely an insulator or a semiconductor, not a metal, let alone a superconductor.[8]

}

Figure 1: The hypothesized mechanism for superconductivity in LK-99 as proposed by Lee et al.

Experimental Protocols for LK-99 Synthesis

The synthesis of LK-99, as described in the original preprints, is a multi-step solid-state reaction process.[1] While relatively straightforward in principle, numerous replication attempts highlighted the sensitivity of the final product to subtle variations in the procedure, often leading to multiphase samples.[10][11]

Synthesis of Precursors

-

Lanarkite (Pb2(SO4)O) Synthesis:

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (B86663) (Pb(SO4)) powders in a 1:1 molar ratio.[1]

-

Procedure: The powders are thoroughly mixed and ground. The mixture is then heated in an alumina (B75360) crucible at 725 °C for 24 hours in an air atmosphere.[1][10]

-

Product: A crystalline solid, lanarkite.

-

-

Copper(I) Phosphide (B1233454) (Cu3P) Synthesis:

Final Synthesis of LK-99

-

Reactants: The synthesized lanarkite and copper phosphide are ground into a fine powder and mixed, typically in a 1:1 molar ratio.[3]

-

Procedure: The powder mixture is sealed in a quartz tube under vacuum. The sealed tube is then heated to 925 °C for a duration ranging from 5 to 20 hours.[1][3]

-

Reaction: Pb2(SO4)O + Cu3P → Pb10-xCux(PO4)6O + S (g)

-

Product: A dark, polycrystalline solid, purported to be LK-99.

}

Figure 2: Experimental workflow for the synthesis of LK-99.

The Scientific Consensus: Impurities and Alternative Explanations

Following the initial reports, numerous independent research groups worldwide attempted to replicate the synthesis and measurements of LK-99. The overwhelming consensus from these efforts was a failure to reproduce the claimed room-temperature superconductivity.[1] Instead, the observed phenomena were traced back to the presence of impurities in the samples, most notably copper(I) sulfide (B99878) (Cu2S).[1]

It was discovered that the synthesis process for LK-99 readily produces Cu2S as a byproduct.[1] This compound is known to undergo a structural phase transition at approximately 104 °C (377 K), which is close to the temperature at which the original team reported the onset of superconductivity.[12][13][14] This phase transition in Cu2S is accompanied by a sharp, several-orders-of-magnitude drop in its electrical resistivity, which can be mistaken for a superconducting transition if not carefully analyzed.[13][15]

}

Figure 3: The accepted explanation for the observed properties of early LK-99 samples.

Quantitative Data Summary

The following tables summarize the key quantitative data from the original claims and subsequent refutations.

Table 1: Crystal Structure and Properties

| Parameter | Parent Compound (Lead-Apatite) | Claimed for LK-99 | Confirmed for LK-99 (Pure Phase) |

| Chemical Formula | Pb10(PO4)6O | Pb9Cu(PO4)6O | Pb9Cu(PO4)6O |

| Crystal System | Hexagonal | Hexagonal | Hexagonal |

| Space Group | P63/m | P63/m | P63/m[1][16] |

| Lattice Constant 'a' | 9.865 Å[16] | 9.843 Å[1] | 9.851 Å[16] |

| Lattice Constant 'c' | 7.431 Å[16] | 7.428 Å[1] | 7.437 Å[16] |

| Volume Change | N/A | ~0.48% contraction | ~0.18% contraction[16] |

| Electrical Property | Insulator | Superconductor (Tc > 400 K) | Insulator[1][16] |

Table 2: Key Experimental Observations

| Observation | Original Claim for LK-99 | Scientific Consensus (Explanation) |

| Sharp Resistivity Drop | Onset of superconductivity near 105 °C. | Phase transition in Cu2S impurity.[13][14] |

| Magnetic Levitation | Meissner effect (expulsion of magnetic field). | A combination of ferromagnetism and diamagnetism in multiphase samples.[1] |

| Zero Resistance | Implied below the critical temperature. | Not observed in any independent replication of a pure LK-99 sample.[5] |

| Heat Capacity Anomaly | A lambda-like transition indicative of superconductivity. | Also consistent with the phase transition in Cu2S.[13] |

Conclusion

The saga of LK-99 serves as a powerful case study in the scientific process, demonstrating the critical importance of reproducibility and peer review. While the initial claims of room-temperature superconductivity generated immense excitement, the global scientific community's rigorous and rapid response ultimately determined that LK-99 is not a superconductor. The observed phenomena have been convincingly attributed to the properties of impurities, particularly the phase transition of copper(I) sulfide. Theoretical calculations further support that the pure form of LK-99 is an insulator, not a superconductor. The investigation into LK-99, though leading to a negative result, has nonetheless spurred valuable discussion and research into the properties of apatite materials and the perennial search for high-temperature superconductors.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. arxiv.org [arxiv.org]

- 4. cs.stanford.edu [cs.stanford.edu]

- 5. medium.com [medium.com]

- 6. researchgate.net [researchgate.net]

- 7. [2307.16892] Origin of correlated isolated flat bands in copper-substituted lead phosphate apatite [arxiv.org]

- 8. arxiv.org [arxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 11. tomshardware.com [tomshardware.com]

- 12. Copper(I) sulfide - Wikipedia [en.wikipedia.org]

- 13. [2308.05222] Superionic phase transition of copper(I) sulfide and its implication for purported superconductivity of LK-99 [arxiv.org]

- 14. [PDF] Superionic Phase Transition of Copper(I) Sulfide and Its Implication for Purported Superconductivity of LK-99 | Semantic Scholar [semanticscholar.org]

- 15. uhp.iphy.ac.cn [uhp.iphy.ac.cn]

- 16. pubs.acs.org [pubs.acs.org]

First-Principles Analysis of the Electronic Structure of LK-99: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent claims of room-temperature superconductivity in a copper-doped lead apatite, designated LK-99, have spurred a flurry of theoretical and experimental investigations. This technical guide provides an in-depth analysis of the electronic structure of LK-99 based on first-principles studies, primarily employing Density Functional Theory (DFT). While the initial claims of room-temperature superconductivity in LK-99 have not been substantiated by the broader scientific community, the material's unique calculated electronic properties, characterized by flat bands near the Fermi level, continue to be a subject of significant research interest. This document summarizes key quantitative data from various computational studies, outlines the methodologies employed, and visualizes the theoretical frameworks and computational workflows used to analyze this complex material.

Introduction

LK-99 is a polycrystalline compound with the approximate chemical formula Pb₉Cu(PO₄)₆O, derived from lead apatite (Pb₁₀(PO₄)₆O) by substituting one lead atom with a copper atom.[1] The initial hypothesis suggested that this substitution induces unique electronic properties, potentially leading to high-temperature superconductivity. First-principles calculations, which are based on quantum mechanics and do not require empirical parameters, have been instrumental in exploring the theoretical electronic landscape of LK-99. These studies have provided crucial insights into its band structure, density of states, and the role of copper doping.

Theoretical Electronic Structure of LK-99

First-principles calculations have been central to understanding the electronic properties of LK-99. The consensus from these theoretical studies is that the parent compound, lead apatite (Pb₁₀(PO₄)₆O), is an insulator with a significant band gap.[2] The introduction of a copper atom at a specific lead site (Pb1) is predicted to induce a metallic state, characterized by the emergence of flat bands near the Fermi level.

The Role of Copper Doping

The substitution of a Pb atom with a Cu atom is the cornerstone of LK-99's purported unique electronic properties. DFT calculations indicate that this doping introduces states derived from Cu 3d and O 2p orbitals into the band gap of the parent insulator.[2] This leads to the formation of narrow, partially filled bands crossing the Fermi level, a feature often associated with strongly correlated electron systems and unconventional superconductivity.[3]

Flat Bands and Electronic Correlation

A recurring finding in theoretical studies of LK-99 is the presence of isolated, nearly flat bands at the Fermi energy.[2][4] These flat bands imply a high density of states, which can enhance electron-electron interactions and potentially lead to various collective electronic phenomena. The origin of these flat bands is attributed to the hybridization between the Cu 3d orbitals and the p orbitals of neighboring oxygen atoms.[2] Some studies suggest that these flat bands could host strong electron-phonon coupling, a key ingredient for conventional superconductivity.[3]

Quantitative Data from First-Principles Calculations

The following tables summarize key quantitative data extracted from various first-principles studies on LK-99. These values can vary depending on the specific computational methods and approximations used.

| Property | Parent Compound (Pb₁₀(PO₄)₆O) | LK-99 (Pb₉Cu(PO₄)₆O) | Reference |

| Electronic State | Insulator | Metal (in many theoretical models) | [2] |

| Band Gap (eV) | ~3.5 - 4.0 | 0 (Metallic) or small gap depending on structure | [5] |

| Lattice Parameters (Hexagonal, P6₃/m) | a = 9.865 Å, c = 7.431 Å | a = 9.843 Å, c = 7.428 Å (slight contraction) | [1][6] |

| Magnetic Moment (μB/Cu atom) | N/A | ~1 | [7] |

Computational Methodologies

The majority of first-principles investigations into LK-99's electronic structure have utilized Density Functional Theory (DFT).[8] This section outlines a typical computational protocol.

Density Functional Theory (DFT) Protocol

-

Crystal Structure: The initial crystal structure is typically based on the experimental data for lead apatite, with the space group P6₃/m.[9] A single Pb atom is then substituted with a Cu atom to model LK-99.

-

Computational Code: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or similar plane-wave DFT codes are commonly used.[10]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is a common choice.[2] To account for the strong correlation effects of Cu d-electrons, a Hubbard U correction (GGA+U) is frequently applied.[9]

-

Pseudopotentials: Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used to describe the interaction between core and valence electrons.

-

Plane-Wave Cutoff Energy: A cutoff energy in the range of 400-500 eV is typically employed for the plane-wave basis set.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh depends on the size of the unit cell, with denser meshes used for smaller cells.

-

Structural Relaxation: The atomic positions and lattice parameters are relaxed until the forces on the atoms and the stress on the unit cell are below a certain threshold (e.g., < 0.01 eV/Å).

-

Electronic Structure Calculation: Following structural relaxation, the electronic band structure and density of states (DOS) are calculated along high-symmetry paths in the Brillouin zone.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the first-principles study of LK-99.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. medium.com [medium.com]

- 4. mawgoud.medium.com [mawgoud.medium.com]

- 5. [2309.07928] Deciphering the Enigma of Cu-Doped Lead Apatite (LK-99): Structural Insights, Electronic Properties, and Implications for Ambient-Pressure Superconductivity [arxiv.org]

- 6. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. escholarship.org [escholarship.org]

- 10. arxiv.org [arxiv.org]

Unraveling the Electronic Landscape of LK-99: A Density Functional Theory Perspective

A Technical Whitepaper for Researchers and Scientists

The emergence of LK-99 as a potential room-temperature superconductor sparked a flurry of scientific investigation. At the heart of understanding its purported properties lies a powerful computational tool: Density Functional Theory (DFT). This technical guide provides an in-depth analysis of the electronic properties of LK-99 as determined by various DFT studies, offering a comprehensive overview for researchers, scientists, and professionals in materials science and drug development. While the initial claims of room-temperature superconductivity in LK-99 have been largely refuted by the broader scientific community, the material's complex electronic structure continues to be an area of active theoretical study.

Core Findings from DFT Analyses

DFT calculations have been instrumental in probing the electronic band structure, density of states (DOS), and magnetic properties of LK-99, a copper-substituted lead apatite with the approximate formula Pb

10−xx46A key finding is the critical dependence of LK-99's electronic properties on the specific atomic arrangement, particularly the substitution site of the copper (Cu) atom within the lead apatite lattice and the resulting crystal symmetry. Initial DFT studies that assumed a simple substitution of Cu for Pb in a hexagonal lattice often pointed towards a metallic state characterized by intriguing flat bands near the Fermi level.[1][2] The presence of such flat bands is significant, as they can lead to a high density of states, a feature sometimes associated with strong electronic correlations and superconductivity.[1][3]

However, subsequent and more refined DFT calculations, incorporating factors such as structural distortions, spin-orbit coupling (SOC), and strong electronic correlations (through the DFT+U method), have painted a different picture. Many of these studies suggest that LK-99 is more likely an insulator or a semiconductor with a modest band gap.[4][5] For instance, some calculations indicate that a structural distortion induced by the Cu substitution leads to a more stable triclinic lattice, which is insulating.[5][6]

The ferromagnetic nature of LK-99 has also been a subject of investigation, with some DFT studies predicting a ferromagnetic ground state with a magnetic moment of approximately 1 Bohr magneton per unit cell.[4][6] This predicted magnetism is primarily attributed to the copper and neighboring oxygen atoms.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from various DFT studies on LK-99. It is important to note the variability in these results, which underscores the sensitivity of the calculated properties to the chosen computational methods and structural models.

Table 1: Calculated Electronic State and Band Gap of LK-99

| Study/Methodology | Predicted Electronic State | Band Gap (eV) | Key Findings |

| Early DFT (hexagonal lattice) | Metallic | N/A | Presence of flat bands near the Fermi level.[1][2] |

| DFT+U (triclinic lattice) | Insulator | - | A vibrationally stable triclinic phase corresponds to an insulator.[5][6] |

| PBE+U with SOC | Indirect Bandgap Semiconductor | 0.292 | A ferromagnetic ground state with a small band gap.[4] |

| DFT+DMFT | Mott or Charge Transfer Insulator | - | Strong electron correlations lead to an insulating state.[7] |

Table 2: Calculated Magnetic Properties of LK-99

| Study/Methodology | Magnetic State | Total Magnetic Moment (μB/unit cell) | Contributing Atoms |

| Spin-unrestricted DFT | Ferromagnetic | ~1 | Cu and neighboring O atoms.[6] |

| PBE+U with SOC | Ferromagnetic | ~1 | Primarily from Cu atoms.[4] |

| DFT (various) | Ferromagnetic or Antiferromagnetic | - | Near-degenerate ferromagnetic and antiferromagnetic configurations in some models.[8] |

Experimental Protocols: A Look into the Computational Methodology

The DFT calculations performed on LK-99, while varied, share a common theoretical framework. Understanding the methodologies employed is crucial for interpreting the results.

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[9] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, which is a function of only three spatial coordinates.[10]

A typical DFT workflow for analyzing a material like LK-99 involves the following steps:

-

Structural Modeling: The first step is to define the crystal structure of LK-99. This has been a significant source of discrepancy in the theoretical results, with different studies assuming hexagonal or triclinic symmetries and varying positions for the substituted Cu atom.[5][6]

-

Choice of Functional: A key component of DFT is the exchange-correlation functional, which approximates the complex many-body effects of electron-electron interactions. Commonly used functionals in LK-99 studies include the Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) functional, and meta-GGA functionals like SCAN.[11]

-

DFT+U for Strong Correlations: For materials with strongly correlated electrons, such as those containing transition metals like copper, standard DFT functionals can be inadequate. The DFT+U method is often employed to better describe the on-site Coulomb repulsion of localized d-electrons. In many LK-99 studies, a Hubbard U value of around 4 eV has been applied to the Cu d-orbitals.[4][11]

-

Inclusion of Spin-Orbit Coupling (SOC): For systems containing heavy elements like lead, relativistic effects can be significant. Spin-orbit coupling, which describes the interaction between an electron's spin and its orbital motion, is often included in the calculations and has been shown to influence the band structure of LK-99.[4]

-

Basis Sets and Software: The choice of basis set, which represents the atomic orbitals, and the specific DFT software package (e.g., VASP, TURBOMOLE, Quantum ESPRESSO) can also affect the outcome of the calculations.[6][11]

-

Property Calculations: Once the ground state electronic structure is determined, various properties can be calculated, including the electronic band structure, density of states (DOS), and magnetic moments.

Visualizing the Theoretical Framework

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical DFT analysis of LK-99 and the theoretical relationships between its structure and electronic properties.

Concluding Remarks

Density Functional Theory has been an indispensable tool in the theoretical examination of LK-99. While a definitive consensus on its electronic ground state remains elusive, the body of research highlights the material's sensitivity to structural and computational details. The initial excitement surrounding LK-99 has underscored the predictive power of DFT in materials discovery and the importance of a synergistic relationship between computational and experimental efforts. The conflicting theoretical results serve as a valuable case study in the challenges of modeling complex, strongly correlated materials and emphasize the need for meticulous and comprehensive computational approaches. Further theoretical work, guided by more precise experimental structural data, will be crucial in fully elucidating the intriguing electronic landscape of the LK-99 family of materials.

References

- 1. reddit.com [reddit.com]

- 2. [2307.16892] Origin of correlated isolated flat bands in copper-substituted lead phosphate apatite [arxiv.org]

- 3. Origin of correlated isolated flat bands in LK99 | Hacker News [news.ycombinator.com]

- 4. arxiv.org [arxiv.org]

- 5. [2308.01135] Electronic Structure and Vibrational Stability of Copper-substituted Lead Apatite (LK-99) [arxiv.org]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. Exchange Functionals and Basis Sets for Density Functional Theory Studies of Water Splitting on Selected ZnO Nanocluster Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arxiv.org [arxiv.org]

Unraveling the Crystal Structure of Copper-Doped Lead Apatite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The recent discourse surrounding copper-doped lead apatite, colloquially known as LK-99, has spurred significant interest within the scientific community. Initial claims of room-temperature superconductivity have led to a flurry of research aimed at understanding the fundamental structure and properties of this material. This technical guide provides an in-depth analysis of the crystal structure of copper-doped lead apatite, compiling available quantitative data, detailing experimental protocols, and visualizing key structural and procedural aspects. While the superconductivity claims remain largely unsubstantiated, with many studies pointing towards insulating or diamagnetic behavior, the crystallographic and electronic properties of this material are of considerable scientific interest.[1][2][3]

Crystallographic Data Summary

Copper-doped lead apatite crystallizes in the hexagonal system with the space group P63/m.[1][4] The structure is analogous to that of lead apatite (Pb₁₀(PO₄)₆O), with copper(II) ions substituting for lead(II) ions at specific sites within the lattice.[1] This substitution induces subtle but significant changes in the unit cell parameters and atomic arrangements.

Table 1: Crystal Data and Structure Refinement for Copper-Doped Lead Apatite

| Parameter | Pb₁₀₋ₓCuₓ(PO₄)₆O-12h[4] | Pb₁₀₋ₓCuₓ(PO₄)₆O-24h[4] |

| Crystal system | Hexagonal | Hexagonal |

| Space group | P63/m | P63/m |

| a (Å) | 9.855(3) | 9.851(2) |

| c (Å) | 7.438(2) | 7.431(2) |

| Volume (ų) | 625.9(3) | 624.7(3) |

| Z | 1 | 1 |

| Temperature (K) | 293(2) | 293(2) |

| Wavelength (Å) | 0.71073 | 0.71073 |

| Reflections collected | 5423 | 5423 |

| Independent reflections | 586 | 586 |

| R(int) | 0.0485 | 0.0485 |

| Final R indices [I>2sigma(I)] | R1 = 0.0412, wR2 = 0.1012 | R1 = 0.0389, wR2 = 0.0958 |

| R indices (all data) | R1 = 0.0467, wR2 = 0.1043 | R1 = 0.0443, wR2 = 0.0987 |

Data from single-crystal X-ray diffraction (SXRD) studies on samples sintered for 12 and 24 hours.[4]

The introduction of copper into the lead apatite lattice leads to a slight contraction of the unit cell volume.[5][6] Theoretical studies based on Density Functional Theory (DFT) have also predicted this volume contraction.[7] The precise location of the copper substitution is a subject of ongoing investigation, with evidence suggesting it can occupy the Pb(1) or Pb(2) sites, leading to different electronic configurations (d⁹ or d¹⁰).[2][8] Some studies suggest that Cu substitution at the Pb(1) site is crucial for the emergence of interesting electronic properties.[9]

Experimental Protocols

The synthesis and characterization of copper-doped lead apatite involve a series of well-defined experimental procedures.

Synthesis: Solid-State Reaction Method

A prevalent method for synthesizing polycrystalline samples of copper-doped lead apatite is through a solid-state reaction.[4] This multi-step process is outlined below:

-

Precursor Preparation: High-purity powders of lead(II) oxide (PbO), lead(II) sulfate (B86663) (PbSO₄), and copper(I) phosphide (B1233454) (Cu₃P) are used as starting materials.

-

First Heat Treatment: Lead(II) oxide and lead(II) sulfate are mixed in a 1:1 molar ratio and heated in a furnace at 725 °C for 24 hours to produce lanarkite (Pb₂SO₅).

-

Second Heat Treatment: The synthesized lanarkite is mixed with copper(I) phosphide and sealed in a quartz tube under vacuum. This mixture is then heated at 925 °C for 5-20 hours.

-

Final Product: The resulting product is a dark, polycrystalline solid identified as copper-doped lead apatite.[5]

It is crucial to note that this synthesis route can lead to the formation of impurity phases, most notably copper(I) sulfide (B99878) (Cu₂S), which has been shown to be responsible for some of the observed electrical properties initially attributed to the apatite phase.[10][11]

Characterization Techniques

A combination of analytical techniques is employed to determine the crystal structure, composition, and morphology of the synthesized material.

-

Single-Crystal X-ray Diffraction (SXRD): This is the primary technique for determining the precise crystal structure, including lattice parameters, space group, and atomic positions.[4]

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phases present in the bulk sample and to assess phase purity.[5][10]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the sample's surface morphology, while EDX is used for elemental analysis to confirm the presence and distribution of lead, copper, phosphorus, and oxygen.[4]

-

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging of the material's microstructure and can be used for selected area electron diffraction to probe the crystal structure of individual grains.[4]

Visualizing the Process and Structure

To better understand the experimental workflow and the resulting crystal structure, the following diagrams are provided.

Concluding Remarks

The study of copper-doped lead apatite has highlighted the intricate relationship between crystal structure, synthesis conditions, and physical properties. While the initial excitement surrounding potential superconductivity has been tempered by subsequent research, the material remains a subject of scientific curiosity. The consensus in the scientific community is that in its pure form, copper-doped lead apatite is an insulator.[1][2] The observed electrical phenomena in some samples are largely attributed to impurities, particularly copper sulfide.[10] Future research will likely focus on refining synthesis techniques to obtain phase-pure samples and further exploring the effects of doping on the electronic structure of the lead apatite framework. A thorough understanding of its defect chemistry is crucial for unlocking its true potential.[8]

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. [2309.11541] On the dynamical stability of copper-doped lead apatite [arxiv.org]

- 4. The Crystal Structure of Apatite and Copper-Doped Apatite - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]

- 5. arxiv.org [arxiv.org]

- 6. mawgoud.medium.com [mawgoud.medium.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. compphys.cn [compphys.cn]

- 10. pubs.aip.org [pubs.aip.org]

- 11. arxiv.org [arxiv.org]

Unraveling LK-99: A Technical Guide to the Physical Properties of a Contested Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the summer of 2023, the materials science community was captivated by claims of room-temperature superconductivity at ambient pressure in a polycrystalline copper-doped lead-apatite material, dubbed LK-99. The initial reports from a South Korean research group, led by Sukbae Lee and Ji-Hoon Kim, suggested a material with the chemical formula Pb₁₀₋ₓCuₓ(PO₄)₆O that exhibited zero resistivity and the Meissner effect at temperatures up to 400 K (127 °C).[1][2] These extraordinary claims triggered a global race to synthesize and verify the properties of LK-99. This technical guide provides a comprehensive overview of the reported physical properties of polycrystalline LK-99 samples, detailing the experimental protocols used for their characterization and presenting the divergent findings from various research groups. The consensus as of mid-August 2023 is that LK-99 is not a room-temperature superconductor, with many studies identifying it as an insulator.[1]

Crystal Structure and Synthesis

LK-99 is identified as a copper-doped lead-apatite with a hexagonal crystal structure, belonging to the space group P6₃/m.[1][3] The proposed chemical composition is approximately Pb₉Cu(PO₄)₆O, where some of the lead ions in the parent lead-apatite structure are substituted by copper ions.[1]

Synthesis Protocol

The synthesis of polycrystalline LK-99 is typically a multi-step solid-state reaction process. While variations exist, the general procedure is as follows:

-

Lanarkite (Pb₂(SO₄)O) Synthesis: Lead(II) oxide (PbO) and lead(II) sulfate (B86663) (PbSO₄) powders are mixed in a 1:1 molar ratio. The mixture is then heated in an alumina (B75360) crucible at approximately 725 °C for 24 hours in air.[1][2][4]

-

Copper(I) Phosphide (B1233454) (Cu₃P) Synthesis: Copper (Cu) and phosphorus (P) powders are mixed in a 3:1 molar ratio. The mixture is sealed in a quartz tube under vacuum and heated to around 550 °C for 48 hours.[1][2]

-

LK-99 Synthesis: The synthesized lanarkite and copper phosphide are ground into a fine powder, mixed (often in a 1:1 molar ratio), and sealed in a quartz tube under vacuum. This final mixture is heated to high temperatures, typically around 925 °C, for a duration ranging from 5 to 20 hours.[1][2][5]

The resulting material is a gray-black, polycrystalline solid.[1] Several replication efforts have highlighted the multiphase nature of the synthesized samples, often containing impurities such as copper sulfide (B99878) (Cu₂S) and unreacted precursors.[6][7]

Physical Properties: A Tale of Contradictory Findings

The initial claims of remarkable superconducting properties for LK-99 have been met with significant skepticism, as numerous independent replication attempts have failed to reproduce the original findings. This section summarizes the key physical properties and the conflicting data reported.

Electrical Resistivity

The hallmark of a superconductor is zero electrical resistance below its critical temperature. The initial reports on LK-99 claimed near-zero resistivity at ambient pressure for temperatures up to 400 K.[1] However, subsequent independent studies have largely contradicted this, with most finding LK-99 to be a high-resistance material, exhibiting insulating or semiconducting behavior.[1][3]

A notable anomaly in some resistivity measurements was a sharp drop in resistance around 380 K. However, this has been widely attributed to a structural phase transition in copper sulfide (Cu₂S) impurities present in the samples, rather than superconductivity.[6][8] One study did report a significant drop in resistance to near-zero levels at a much lower temperature of 110 K in one of their samples, but this result was not consistently observed and lacked a Meissner effect.[1]

Table 1: Reported Electrical Resistivity of Polycrystalline LK-99 Samples

| Research Group/Study | Reported Resistivity Behavior | Key Findings |

| Lee, Kim et al. (Original Claim) | Near-zero resistivity up to 400 K | Claimed room-temperature superconductivity. |

| Multiple Replication Studies | High resistivity, insulator/semiconductor behavior | No evidence of superconductivity at room temperature.[1][3] |

| Kim et al. (Seoul National University) | Semiconducting with anomaly at 380 K | Resistivity drop attributed to Cu₂S impurity phase transition.[6] |

| Unnamed Replication (as cited by Wikipedia) | Resistance drop to 10⁻⁵ Ω at 110 K (in one sample) | Not consistently reproduced; no Meissner effect observed.[1] |

| Luo, et al. (Chinese Academy of Sciences) | Sharp resistivity transition consistent with Cu₂S | Confirmed the first-order structural transition in Cu₂S impurity.[8] |

| Puphal et al. | High resistance in pure single crystals | Pure LK-99 is an insulator.[1] |

Magnetic Properties

The Meissner effect, the expulsion of a magnetic field from a superconductor, is another defining characteristic. The original LK-99 papers reported strong diamagnetism and "partial levitation" of small samples over a magnet, which was interpreted as evidence of the Meissner effect.[1]

However, replication attempts have largely failed to observe a convincing Meissner effect. The magnetic behavior of synthesized LK-99 samples is often a complex mix of diamagnetism, paramagnetism, and ferromagnetism.[1][9] The observed weak diamagnetism and levitation-like behavior in some fragments have been attributed to ferromagnetic impurities or the shape anisotropy of the samples.[9] Some studies have reported a glassy memory effect in the magnetic response.[10]

Table 2: Reported Magnetic Properties of Polycrystalline LK-99 Samples

| Research Group/Study | Reported Magnetic Behavior | Key Findings |

| Lee, Kim et al. (Original Claim) | Strong diamagnetism, "partial levitation" | Claimed Meissner effect at room temperature.[1] |

| Multiple Replication Studies | No significant Meissner effect | Observed magnetic responses attributed to impurities and other magnetic phenomena.[1] |

| Kumar et al. | Weak, soft ferromagnetic components | Ferromagnetism sufficient to explain the observed "half levitation".[9] |

| Kim et al. (Seoul National University) | Weak diamagnetism at room temperature | No signature of the Meissner effect.[6] |

| Chinese Academy of Sciences | Thermal hysteresis in magnetic susceptibility | Consistent with a first-order transition, not superconductivity.[8] |

| Yao Yao, Hongyang Wang et al. | Diamagnetic DC magnetization below 250 K | Possible Meissner effect in modified samples, but signals were very weak.[10] |

Structural Properties

X-ray diffraction (XRD) has been the primary tool for characterizing the crystal structure of LK-99. Most studies have confirmed the synthesis of a material with a lead-apatite structure. However, the presence of impurity phases, most notably Cu₂S, is a common finding.[5][6]

Table 3: Reported Structural Properties of Polycrystalline LK-99 Samples

| Research Group/Study | Crystal Structure | Lattice Parameters (Hexagonal) | Key Findings |

| Lee, Kim et al. (Original Claim) | Copper-doped lead-apatite (P6₃/m) | Not explicitly stated in abstracts | - |

| Wikipedia (compilation) | Hexagonal, P6₃/m | a = 9.843 Å, c = 7.428 Å | General structural information.[1] |

| Kumar et al. (Replication) | Confirmed lead-apatite structure | Not explicitly stated in abstracts | Failed to find strong diamagnetism.[1] |

| Kim et al. (Seoul National University) | Lead-apatite with impurities | Not explicitly stated in abstracts | Identified various impurities alongside the apatite phase.[6] |

| Awana et al. | Lead-apatite structure | a = 9.851(4) Å, c = 7.437(9) Å | Phase-pure polycrystalline LK-99 with a slight volume shrinkage compared to pure lead-apatite.[3] |

| Synthesis and resistivity measurements of LK-99 (Korea Science) | P6₃/m | a = 9.82 Å, c = 7.34 Å | Synthesized structure was close to the reported one, but no superconductivity was observed.[7] |

Experimental Protocols

The characterization of polycrystalline LK-99 samples involves standard solid-state physics techniques. The following sections detail the methodologies for the key experiments.

X-ray Diffraction (XRD)

Objective: To identify the crystal structure and phase purity of the synthesized material.

Methodology:

-

A small amount of the polycrystalline LK-99 sample is finely ground into a powder.

-

The powder is mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern (intensity vs. 2θ) is compared with standard diffraction databases (e.g., JCPDS) to identify the crystalline phases present.

-

Rietveld refinement can be used to determine lattice parameters and phase fractions.

Four-Probe Resistivity Measurement

Objective: To measure the electrical resistivity of the sample as a function of temperature.

Methodology:

-

A small, regular-shaped piece of the polycrystalline LK-99 sample is selected.

-

Four electrical contacts are made on the sample in a linear configuration, typically using silver paint or wire bonding.

-

The sample is mounted in a cryostat or a furnace to control its temperature.

-

A constant DC current is passed through the outer two probes using a precision current source.

-

The voltage difference across the inner two probes is measured using a high-impedance voltmeter.

-

The resistivity (ρ) is calculated using the formula ρ = (V/I) * G, where V is the measured voltage, I is the applied current, and G is a geometric correction factor that depends on the sample dimensions and probe spacing.

-

Measurements are taken at various temperatures to obtain a resistivity vs. temperature curve.

SQUID Magnetometry

Objective: To measure the magnetic moment of the sample as a function of temperature and applied magnetic field to test for the Meissner effect.

Methodology: Two common measurement protocols are used:

-

Zero-Field-Cooled (ZFC):

-

The sample is cooled from room temperature to the lowest measurement temperature in the absence of an external magnetic field.

-

A small magnetic field is then applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

-

Field-Cooled (FC):

-

A magnetic field is applied to the sample at room temperature.

-

The sample is then cooled to the lowest measurement temperature in the presence of this magnetic field.

-

The magnetic moment is measured as the temperature is slowly increased.

-

A diamagnetic (negative) signal in the ZFC measurement that is not present or is much weaker in the FC measurement is a characteristic signature of superconductivity.

Conclusion

The emergence of LK-99 sparked immense interest and a rapid, global effort to verify its properties. While the initial claims of room-temperature superconductivity were revolutionary, the subsequent body of experimental evidence from independent research groups has largely refuted these findings. The consensus points towards polycrystalline LK-99 being an insulator or a semiconductor, with its observed anomalous electrical and magnetic behaviors likely stemming from impurities, particularly copper sulfide. The LK-99 episode serves as a powerful illustration of the scientific process, where extraordinary claims require extraordinary and reproducible evidence. Future research may continue to explore the complex phase space of copper-doped lead apatites, but the prospect of LK-99 as a room-temperature superconductor appears to be unsupported by the current experimental data.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 5. arxiv.org [arxiv.org]

- 6. xmpl.snu.ac.kr [xmpl.snu.ac.kr]

- 7. Synthesis and resistivity measurements of LK-99 -Progress in Superconductivity and Cryogenics | Korea Science [koreascience.kr]

- 8. Myth of room temperature superconductivity in Lk-99 is shattered | EurekAlert! [eurekalert.org]

- 9. medium.com [medium.com]

- 10. thequantuminsider.com [thequantuminsider.com]

A Technical Guide to the Phases of the LK-99 Material System

Disclaimer: As of late 2025, the scientific consensus is that the material designated LK-99, a copper-substituted lead apatite, is not a room-temperature, ambient-pressure superconductor.[1][2] Initial claims were met with widespread interest, but numerous independent replication efforts have concluded that the material is largely an insulator and that the observed phenomena suggestive of superconductivity were likely caused by impurities, most notably copper(I) sulfide (B99878) (Cu₂S).[1][2] This guide summarizes the experimental and theoretical findings regarding the synthesis and observed phases of the LK-99 material system.

Introduction to the LK-99 System

In July 2023, a research team from South Korea claimed the synthesis of a room-temperature and ambient-pressure superconductor, which they named LK-99.[1][3] The material is a polycrystalline compound with the approximate chemical formula Pb₉Cu(PO₄)₆O, formed by substituting a small amount of copper for lead in a lead-apatite crystal structure.[1][4] The proposed mechanism for superconductivity involved severe structural distortion caused by this substitution, leading to a slight volume reduction (0.48%) and the creation of internal stress.[3][5] This stress was theorized to form "superconducting quantum wells" within the material's structure.[3][5]

However, subsequent global research efforts failed to reproduce the claimed superconductivity. Instead, they identified the material as a multiphase system where impurities, rather than the primary LK-99 compound, were responsible for the observed electrical and magnetic signals.[1][6]

Experimental Protocols: Synthesis of LK-99

The synthesis of LK-99 is a multi-step solid-state reaction process. The originally described protocol is detailed below.[1]

-

Lanarkite (Pb₂(SO₄)O) Production:

-

Reactants: Lead(II) oxide (PbO) and lead(II) sulfate (B86663) (Pb(SO₄)) powders.

-

Method: The powders are mixed in a 1:1 molar ratio.

-

Conditions: The mixture is heated in an alumina (B75360) crucible at 725°C for 24 hours in an air atmosphere.[1][7] The product is a white powder.

-

-

Copper(I) Phosphide (Cu₃P) Production:

-

Reactants: Copper (Cu) and Phosphorus (P) powders.

-

Method: The powders are mixed in a 3:1 molar ratio.

-

Conditions: The mixture is sealed in a quartz tube under a vacuum (<10⁻³ Torr). It is then heated to 550°C for 48 hours.[1]

-

-

Reactants: The synthesized Lanarkite and Copper Phosphide are ground into a fine powder and mixed.

-

Method: The powder mixture is sealed in a quartz tube under vacuum.

-

Conditions: The sealed tube is heated to 925°C for a duration of 5 to 20 hours.[1] During this process, sulfur is released as a gas.[1]

The following diagram illustrates the experimental workflow for the synthesis of LK-99.

Quantitative Data and Observed Phases

A definitive phase diagram for the Pb-Cu-P-O system around the LK-99 composition has not been established. Instead, a collection of results from various replication attempts provides insight into the phases produced under different conditions. The consensus is that the synthesis protocol yields a multiphase material, where the primary phase is an insulator.[1][8]

| Research Group / Study | Synthesis Variations / Purity | Observed Electrical Properties | Observed Magnetic Properties | Key Finding / Conclusion |

| Original Claim (Lee, Kim et al.) | Stated synthesis protocol. | Claimed zero resistivity below ~400 K (127 °C).[3] | Claimed Meissner effect (levitation).[3] | Claimed room-temperature, ambient-pressure superconductor. |

| Chinese Academy of Sciences (CAS) | Reproduced protocol, identified Cu₂S impurity. | Sharp resistivity drop near 385 K, but not to zero. Insulating behavior in pure samples.[2][9] | Diamagnetic. Hysteresis observed, consistent with a 1st-order transition, not superconductivity.[2] | The observed transition is due to a structural phase change in Cu₂S impurities, not superconductivity.[2][9] |

| National Physics Laboratory of India | Used purer precursors in a second attempt. | Highly resistive, insulator-like behavior.[6][8] | Diamagnetic, but no Meissner effect. Some samples showed weak ferromagnetism.[6][7] | The material is not a superconductor but a diamagnetic insulator.[8] |

| Max Planck Institute for Solid State Research | Synthesized pure, single crystals. | Highly resistive insulator. | No magnetic response. | Pure, single-crystal LK-99 (Pb₈.₉Cu₁.₁(PO₄)₆O) is a transparent, purple insulator, not a superconductor.[1] |

| Southeast University | Four synthesis attempts. | One flake showed a resistance drop to near-zero levels below 110 K (-163 °C).[1] | No observed Meissner effect.[1] | Possible low-temperature superconductivity in a small fraction of one sample, but not replicated. |

The Critical Role of Copper Sulfide (Cu₂S) Impurities

The most significant finding from the global replication efforts was the identification of copper(I) sulfide (Cu₂S) as a critical impurity phase formed during synthesis.[2] This impurity is now understood to be the source of the phenomena originally attributed to superconductivity in LK-99.

-

First-Order Structural Transition: Cu₂S undergoes a structural phase transition at approximately 385 K (112 °C).[6][9]

-

Resistivity Drop: This transition is accompanied by a sharp drop in electrical resistivity by several orders of magnitude, mimicking a superconducting transition but not reaching zero resistance.[2][10]

-

Diamagnetism: Cu₂S is also diamagnetic, which could be misinterpreted as the Meissner effect, especially in small, partially levitating fragments.[1]

The diagram below illustrates the logical flow of how the Cu₂S impurity led to the initial misinterpretation.

Theoretical Models and Electronic Structure

Despite the negative experimental consensus, theoretical studies using Density Functional Theory (DFT) were performed to understand the potential electronic structure of LK-99.

-

Flat Band Theory: An early DFT analysis by Sinéad Griffin at Lawrence Berkeley National Laboratory suggested that the substitution of Cu for Pb could induce a structural distortion leading to the formation of correlated, isolated "flat bands" near the Fermi level.[11] In theoretical physics, such flat bands are sometimes associated with strongly correlated electronic states that can give rise to superconductivity.[11][12]

-

Vibrational Instability: Later theoretical work found that while a hexagonal lattice structure could feature these metallic flat bands, this configuration was vibrationally unstable.[1] A more stable, distorted triclinic lattice was found to be insulating, which aligns with experimental results for pure samples.[1]

The proposed theoretical mechanism for superconductivity, though not experimentally validated, follows a clear logical path.

Conclusion

The investigation into the LK-99 material system serves as a case study in the scientific process of verification and replication. While the initial claims of room-temperature superconductivity were disproven, the research yielded important findings. The proposed phase diagram for LK-99 is not one of a superconductor but that of a complex, multiphase material. The primary, pure phase of copper-substituted lead apatite (Pb₉Cu(PO₄)₆O) is a diamagnetic insulator.[1][8] The widely reported superconductivity-like signals were decisively attributed to a first-order structural phase transition in the Cu₂S impurity, which is a common byproduct of the original synthesis method.[2][10] Theoretical calculations provided insights into its potential electronic structure but ultimately supported the experimental findings that the stable form of the material is non-superconducting.

References

- 1. LK-99 - Wikipedia [en.wikipedia.org]

- 2. scitechdaily.com [scitechdaily.com]

- 3. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 4. There’s no room-temperature superconductor yet, but the quest continues | Physics | The Guardian [theguardian.com]

- 5. medium.com [medium.com]

- 6. physicsworld.com [physicsworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. english.iop.cas.cn [english.iop.cas.cn]

- 10. pubs.aip.org [pubs.aip.org]

- 11. [2307.16892] Origin of correlated isolated flat bands in copper-substituted lead phosphate apatite [arxiv.org]

- 12. Origin of correlated isolated flat bands in LK99 | Hacker News [news.ycombinator.com]

LK-99: A Technical Examination of Initial Superconductivity Claims

This technical guide provides a comprehensive overview of the initial scientific reports and preprints surrounding the material designated LK-99, which garnered significant attention in mid-2023 for its claimed room-temperature and ambient-pressure superconducting properties. The document is intended for researchers, scientists, and professionals in materials science and related fields, offering a structured summary of the quantitative data, experimental methodologies, and the proposed mechanism of action as presented in the preliminary, non-peer-reviewed literature.

Data Presentation: Summary of Reported Properties

The initial preprints from Lee, Kim, et al. asserted that LK-99, a copper-substituted lead apatite, exhibited superconductivity at temperatures well above 400 K (127 °C).[1] These claims were met with a global wave of replication efforts, many of which produced conflicting results. The tables below summarize the key quantitative data from the original claims and subsequent independent verification attempts.

Table 1: Properties of LK-99 as Claimed in Initial Preprints

| Property | Claimed Value/Observation | Source Preprint |

| Chemical Formula | Pb10-xCux(PO4)6O (x ≈ 0.9-1.1) | arXiv:2307.12037[2] |

| Critical Temperature (Tc) | ≥ 400 K (127 °C) | arXiv:2307.12008[1] |

| Resistivity (ρ) | Zero-resistivity observed | arXiv:2307.12008[1] |

| Critical Current (Ic) | Presence demonstrated | arXiv:2307.12008[1] |

| Critical Magnetic Field (Hc) | Presence demonstrated | arXiv:2307.12008[1] |

| Magnetic Behavior | Meissner effect (levitation) | arXiv:2307.12008[1] |

| Structural Change | 0.48% volume shrinkage via Cu substitution | arXiv:2307.12008[1] |

Table 2: Selected Data from Independent Replication Preprints

| Research Group / First Author | Finding | Reported Tc | Key Observation | Source Preprint / Report |

| Indian National Physical Laboratory (Awana et al.) | Not a superconductor | N/A | Sample was weakly magnetic.[3] | arXiv:2307.16402[4] |

| Beihang University (Liu et al.) | Not a superconductor | N/A | Sample behaved like a semiconductor.[3] | arXiv:2308.03110 |

| Southeast University (Sun Yue et al.) | Possible Superconductivity | < 110 K (-163 °C) | Measured zero electrical resistance below 110 K.[5] | Bilibili Video Report |

| Beijing National Lab for Condensed Matter Physics | Not a superconductor | N/A | Sharp drop in resistivity attributed to Cu₂S impurity phase transition (~385 K).[3] | arXiv:2308.03544 |

| Various Independent Groups | Not a superconductor | N/A | Many labs found the material to be a highly resistive insulator.[6][7] | Various[2][6][7] |

| China & Japan Collaboration (Yao, Wang et al.) | Possible Superconductivity | ~250 K (-23 °C) | Reported signs of a Meissner effect and hysteresis loops near this temperature.[8][9] | arXiv:2401.00999 |

The broad consensus from the initial wave of replication attempts was that LK-99 is not a room-temperature superconductor.[10] The observed phenomena in the original reports were largely attributed to impurities, particularly copper sulfide (B99878) (Cu₂S), which undergoes a phase transition that can mimic a sharp drop in resistivity.[3][11]

Experimental Protocols

The synthesis of LK-99 as described in the initial preprints involves a two-step solid-state reaction.[4][12] The process, followed by numerous replication groups, is detailed below.

2.1 Step 1: Synthesis of Precursor Materials

-

Lanarkite (Pb₂(SO₄)O) Synthesis:

-

Reagents: Lead(II) oxide (PbO) and Lead(II) sulfate (B86663) (PbSO₄) powders.

-

Procedure: Mix the reagents in a 1:1 molar ratio.

-

Grinding: Thoroughly grind the mixture using an agate mortar and pestle to ensure homogeneity.

-

Heating: Place the mixed powder in an alumina (B75360) crucible and heat in a furnace at 725 °C for 24 hours in an air atmosphere.

-

Cooling: Allow the furnace to cool naturally to room temperature before retrieving the resulting Lanarkite.[12]

-

-

Copper(I) Phosphide (Cu₃P) Synthesis:

-

Reagents: Copper (Cu) and Phosphorus (P) powders.

-

Procedure: Mix the reagents in a stoichiometric ratio (3:1).

-

Sealing: Place the mixture into a quartz tube and seal under a vacuum of approximately 10⁻³ Torr.

-

Heating: Heat the sealed ampule in a furnace to 550 °C and maintain for 48 hours.[13] (Note: Some protocols describe a two-stage heating process[12]).

-

Cooling: Let the tube cool naturally to room temperature. The resulting crystalline Cu₃P is then extracted.

-

2.2 Step 2: Final Synthesis of LK-99

-

Reagents: Synthesized Lanarkite and Copper Phosphide.

-

Procedure: Mix the Lanarkite and Cu₃P powders in a 1:1 molar ratio.

-

Grinding: Grind the precursors together into a fine, uniform powder.

-

Sealing: Place the final mixture into a quartz tube and seal under a high vacuum (e.g., 10⁻⁵ Torr).

-

Heating: Heat the sealed tube to 925 °C and maintain this temperature for a period ranging from 5 to 20 hours.[4]

-

Result: After cooling, the resulting material is a dark, solid polycrystalline substance identified as LK-99.

Visualizations: Workflows and Logical Pathways

The following diagrams illustrate the experimental workflow and the theoretical basis for the superconductivity claims as described in the initial reports.

Caption: Experimental workflow for the solid-state synthesis of LK-99.

Caption: Logical pathway of the claimed mechanism for superconductivity in LK-99.

References

- 1. [2307.12008] The First Room-Temperature Ambient-Pressure Superconductor [arxiv.org]

- 2. [2308.03823] Synthesis and characterisation of LK-99 [arxiv.org]

- 3. physicsworld.com [physicsworld.com]

- 4. [2307.16402] Synthesis of possible room temperature superconductor LK-99:Pb$_9$Cu(PO$_4$)$_6$O [arxiv.org]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. [2308.06589] On the Experimental Evidence for Possible Superconductivity in LK99 [arxiv.org]

- 7. Absence of Superconductivity in LK-99 at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thehindu.com [thehindu.com]

- 9. tomshardware.com [tomshardware.com]

- 10. There’s no room-temperature superconductor yet, but the quest continues | Physics | The Guardian [theguardian.com]

- 11. [2311.03558] Replication and study of anomalies in LK-99--the alleged ambient-pressure, room-temperature superconductor [arxiv.org]

- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Role of Copper Doping in Lead-Apatite Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract: The recent discourse surrounding copper-doped lead apatite, particularly the compound designated LK-99, has catalyzed a flurry of research into its material properties.[1] Initially heralded as a potential room-temperature, ambient-pressure superconductor, subsequent global research efforts have largely failed to reproduce this phenomenon, instead classifying the material as an insulator or a wide-band-gap semiconductor.[2][3] This guide provides a comprehensive technical overview of the role of copper doping in lead-apatite structures. It consolidates findings on the structural, electronic, and magnetic consequences of copper incorporation, details common experimental protocols, and clarifies the critical, often misleading, influence of impurities such as copper(I) sulfide (B99878) (Cu₂S).[4][5] The evidence to date suggests that the intrinsic properties of copper-doped lead apatite do not support superconductivity, and the initially observed resistive transitions are widely attributed to phase transitions in impurities.[4]

Introduction to Lead Apatite and the Doping Strategy

Lead apatite, with a general formula of Pb₁₀(PO₄)₆X₂, where X can be an oxide (O) or hydroxide (B78521) (OH), is a member of the apatite family of minerals characterized by a hexagonal crystal system (space group P6₃/m).[6][7] The structure features distinct crystallographic sites for the lead (Pb) atoms, denoted as Pb(1) and Pb(2).[8] In materials science, doping—the intentional introduction of impurities into a substance—is a fundamental technique used to modify electrical, optical, and structural properties.

The investigation into copper-doped lead apatite (Pb₁₀₋ₓCuₓ(PO₄)₆O) was driven by the hypothesis that substituting divalent copper ions (Cu²⁺) for divalent lead ions (Pb²⁺) could induce favorable electronic states.[9] Specifically, theoretical models suggested that substituting Cu at the Pb(1) site could create isolated, flat electronic bands near the Fermi level.[10][11][12] Such flat bands can lead to strong electron-electron interactions, a feature sometimes associated with high-temperature superconductivity.

The Intended vs. Observed Role of Copper

The primary goal of doping lead apatite with copper was to induce an insulator-to-metal transition, a necessary precursor for superconductivity.[9] However, extensive experimental work has revealed a more complex reality, where the location of the copper atoms and the presence of secondary phases dictate the material's properties.

Structural Modifications

The precise structural impact of copper doping remains a subject of debate.

-

Lattice Expansion: Some studies have shown that regardless of the initial intended stoichiometry (substituting for Pb or adding interstitially), copper doping consistently leads to an expansion of the hexagonal lattice.[2] This suggests that copper may prefer to reside in the hexagonal channels of the apatite structure rather than directly substituting for lead.[2]

-

Symmetry Disruption: Other analyses propose that copper substitution does occur and breaks the material's symmetry, yielding a distorted ground-state crystal structure with a triclinic P1 symmetry.[1][10]

The following table summarizes quantitative data on the lattice parameters of a copper-doped lead chlorapatite analogue, Pb₁₀(PO₄)₆Cl₂, for different copper concentrations (x).

Table 1: Lattice Parameters of Copper-Doped Lead Chlorapatite

| Sample Formula | Copper Conc. (x) | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

|---|---|---|---|---|

| Pb₁₀(PO₄)₆Cl₂ | 0 | 9.859(1) | 7.234(1) | 608.6(1) |

| Pb₁₀(PO₄)₆CuₓCl₂ | 0.5 | 9.873(1) | 7.246(1) | 611.1(1) |

| Pb₁₀(PO₄)₆CuₓCl₂ | 1.0 | 9.882(1) | 7.254(1) | 612.8(1) |

| Pb₁₀₋ₓCuₓ(PO₄)₆Cl₂ | 0.5 | 9.871(1) | 7.243(1) | 610.6(1) |

| Pb₁₀₋ₓCuₓ(PO₄)₆Cl₂ | 1.0 | 9.880(1) | 7.252(1) | 612.4(1) |

Data sourced from Yang et al. (2024).[2]

Electronic and Magnetic Properties

Contrary to the goal of inducing metallicity, most experimental evidence indicates that copper-doped lead apatite remains electrically insulating or semiconducting. The parent lead apatite compound is an insulator with a large band gap, and copper doping does not fundamentally alter this characteristic.[1][10] Hall measurements on some samples have provided evidence of hole doping through Cu substitution, as Cu²⁺ replaces Pb²⁺.[13][14]

Magnetically, the material exhibits varied behaviors, including diamagnetism and paramagnetism, but these have not been associated with a superconducting state.[2][14] The initial reports of strong diamagnetism (levitation) have been attributed to a combination of ferromagnetism and non-superconductive diamagnetism from various phases within the inhomogeneous samples.[7]

Table 2: Electronic Properties of Copper-Doped Lead Apatite

| Property | Observed Value | Notes |

|---|---|---|

| Material Class | Wide-gap semiconductor / Insulator | The superconductor-like behavior is largely attributed to Cu₂S impurities.[4] |

| Band Gap | 4.46 - 4.59 eV | For Pb₁₀(PO₄)₆CuₓCl₂ samples.[2] |

| ~0.4 - 0.51 eV | For Pb₁₀₋ₓCuₓ(PO₄)₆O, a semiconducting gap.[11][15] | |

| Carrier Type | Holes | Indicated by positive Hall coefficient, suggesting Cu²⁺ substitutes for Pb²⁺.[14] |

| Carrier Concentration | 1.4 x 10¹⁴ cm⁻³ | Measured in one sample of Pb₉Cu(PO₄)₆O.[14] |

| Magnetic Behavior | Diamagnetic / Paramagnetic | No evidence of a Meissner effect or flux pinning associated with superconductivity.[2][13][14] |

The Critical Influence of the Cu₂S Impurity

A pivotal finding in the LK-99 saga is the role of copper(I) sulfide (Cu₂S), an impurity phase commonly formed during the synthesis process.[7] Cu₂S undergoes a structural phase transition around 380 K (107 °C) that is accompanied by a sharp drop in electrical resistivity by several orders of magnitude.[5][15] This sharp transition strongly mimics the resistivity drop expected of a superconductor, leading to the initial misinterpretation of the results.

Several research groups have demonstrated that by removing the Cu₂S phase from synthesized LK-99 samples—for example, by washing with an ammonia (B1221849) solution—the superconductivity-like resistive transition disappears.[4] The remaining purified copper-doped lead apatite behaves as a diamagnetic semiconductor.[4] This strongly indicates that the phenomena originally attributed to superconductivity were extrinsic effects caused by this impurity.

Experimental Protocols

Reproducibility in materials science hinges on detailed and precise experimental protocols. The following sections describe the common methods used for the synthesis and characterization of copper-doped lead apatite.

Synthesis Methodologies

The most widely adopted synthesis method is a multi-step solid-state reaction.

Protocol 1: Multi-Step Solid-State Reaction [6]

-

Preparation of Lanarkite (Pb₂(SO₄)O):

-

Mix lead(II) oxide (PbO) and lead(II) sulfate (B86663) (PbSO₄) powders in a 1:1 molar ratio.

-

Grind the mixture thoroughly in an agate mortar.

-

Seal the mixed powder in a quartz tube under vacuum.

-

Heat the tube to 725 °C at a rate of 10 °C/min and hold for 24 hours.

-

Allow the furnace to cool to room temperature.

-

-

Preparation of Copper(I) Phosphide (Cu₃P):

-

Mix copper (Cu) and red phosphorus (P) powders in a 3:1 molar ratio.

-

Grind the mixture, seal it in a quartz tube under vacuum.

-

Heat to 550 °C and hold for 48 hours.

-

-

Final Synthesis of Pb₁₀₋ₓCuₓ(PO₄)₆O:

-

Grind the previously synthesized Lanarkite and Copper(I) Phosphide together in a mortar.

-

Seal the final mixture in a quartz tube under vacuum.

-

Heat to 925 °C and hold for 5-20 hours.

-

The final product is a dark, polycrystalline solid.

-

Protocol 2: One-Step Synthesis (for Chlorapatite Analogue) [2]

-

Mixing Precursors:

-

Weigh and mix powders of lead(II) oxide (PbO), lead(II) chloride (PbCl₂), ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄), and copper(II) chloride (CuCl₂) according to the desired stoichiometry.

-

-

Reaction:

-

Thoroughly grind the mixture.

-

Press the powder into a pellet.

-

Place the pellet in an alumina (B75360) crucible and seal it inside a quartz tube under vacuum.

-

Heat to 900 °C and hold for 10 hours.

-

Cool the furnace to room temperature.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. One-step synthesis of Cu-doped Pb10(PO4)6Cl2 apatite: A wide-gap semiconductor [arxiv.org]

- 3. Non-Fermi liquid to charge-transfer Mott insulator in flat bands of copper-doped lead apatite - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. [PDF] Superionic Phase Transition of Copper(I) Sulfide and Its Implication for Purported Superconductivity of LK-99 | Semantic Scholar [semanticscholar.org]

- 6. The Crystal Structure of Apatite and Copper-Doped Apatite - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]

- 7. LK-99 - Wikipedia [en.wikipedia.org]

- 8. Unveiling the Impact of Sulfur Doping on Copper-Substituted Lead Apatite: A Theoretical Study [arxiv.org]

- 9. Efforts to induce insulator-to-metal transition and superconductivity in lead apatite with copper and sulfur dopants. - APS Global Physics Summit 2025 [archive.aps.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. arxiv.org [arxiv.org]

- 12. powerelectronicsnews.com [powerelectronicsnews.com]

- 13. Electromagnetic properties of copper doped lead apatite Pb10−xCux(PO4)6O | springerprofessional.de [springerprofessional.de]

- 14. arxiv.org [arxiv.org]

- 15. researchgate.net [researchgate.net]

Executive Summary: The 2023 announcement of potential room-temperature superconductivity in a copper-substituted lead apatite, dubbed LK-99, ignited a firestorm of research and debate within the scientific community.[1][2] While the initial claims of superconductivity have not been substantiated by the global research community, the material's proposed electronic structure has become a subject of intense theoretical interest.[3][4] Central to this interest is the prediction of correlated, isolated flat bands near the Fermi level, a feature commonly associated with strongly correlated systems and some high-temperature superconductors.[5][6][7] This technical guide provides an in-depth analysis of the theoretical origins of these flat bands, details the experimental protocols for synthesis and characterization, summarizes key quantitative data from computational studies, and visually represents the core concepts through structured diagrams.

Introduction: The LK-99 Hypothesis and the Allure of Flat Bands

The initial preprints on LK-99, with a proposed chemical composition of Pb

946The existence of such flat bands is significant because it implies a very high density of states at the Fermi level.[5] According to the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, the critical temperature (T

CTheoretical Framework: The Origin of Correlated Isolated Flat Bands

Theoretical studies suggest that the unique electronic properties of copper-substituted apatite are not inherent to the parent lead apatite structure but are a direct consequence of copper doping.

Role of Copper Substitution

The parent lead-apatite compound, Pb

10462+9Structural Distortions and Crystal Field Environment

The substitution of the smaller Cu

2+2+The diagram below illustrates the proposed theoretical pathway from the basic apatite structure to the emergence of these critical electronic features.

Experimental Methodologies

While the superconductivity claims remain unverified, the synthesis procedures described in the literature provide a basis for creating copper-substituted apatite samples for further study. The primary method reported is a multi-step solid-state reaction.

Synthesis of Copper-Substituted Apatite (Solid-State Reaction)

This protocol is based on the methods described by Lee, Kim, et al., and subsequent replication attempts.[15][16]

-

Lanarkite (Pb

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

(SO2ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted"> )O) Synthesis:4-

Mix Lead(II) oxide (PbO) and Lead(II) sulfate (B86663) (Pb(SO

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

)) powders in a 1:1 molar ratio.4 -

Heat the mixture in a furnace at 725 °C for 24 hours in the presence of air.

-

-

Copper(I) Phosphide (Cu

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

P) Synthesis:3-

Mix Copper (Cu) and Phosphorus (P) powders in a 3:1 molar ratio.

-

Seal the mixture in a quartz tube under vacuum (10

Torr).−3 -

Heat the sealed tube at 550 °C for 48 hours.

-

-

Final Synthesis of Pb

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

Cu(PO9ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted"> )4ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted"> O (LK-99):6-

Grind the synthesized Lanarkite and Copper(I) Phosphide into powders and mix them in a 1:1 molar ratio.

-

Seal the final mixture in a quartz tube under vacuum (10

Torr).−5 -

Heat the sealed tube to 925 °C and maintain this temperature for 5-20 hours.

-

A dark gray, polycrystalline solid is formed.[2]

-

Impurity Removal

Some studies identified copper(I) sulfide (B99878) (Cu

2-

Immerse the synthesized LK-99 sample in an ammonia (B1221849) solution.

-

The solution will turn blue, indicating the dissolution of Cu

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

S into Cu2+2 -

Filter and dry the remaining solid. The disappearance of the Cu

ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">

S peak in XRD patterns confirms its removal.[16]2

Characterization Techniques